molecular formula C6H5F5S B1588779 Phenylsulfur pentafluoride CAS No. 2557-81-5

Phenylsulfur pentafluoride

Cat. No. B1588779
CAS RN: 2557-81-5
M. Wt: 204.16 g/mol
InChI Key: DMNYFEWFSFTYEL-UHFFFAOYSA-N
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Patent
US09238660B1

Procedure details

Diazonium salt 1 reacted slowly in MeOH at room temperature to give Ph-SF5 as a major product along with p-SF5—C6H4OH and p-SF5—C6H4OMe as minor products. The rate of dediazoniation was found to increase in warm MeOH; the reaction was nearly complete after 90 min. The observed product distribution, seen in FIG. 9, is consistent with homolytic dediazoniation as the predominant mechanistic pathway (Zollinger, in: Diazo Chemistry I, VCH Verlagsgesellschaft, Weinheim, Germany, 1994, chapter 8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[F:6][S:7]([F:19])([F:18])([F:17])([F:16])[C:8]1[CH:13]=[CH:12][C:11]([N+]#N)=[CH:10][CH:9]=1>CO>[C:8]1([S:7]([F:19])([F:6])([F:16])([F:17])[F:18])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(F)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.